Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

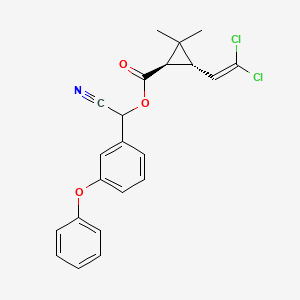

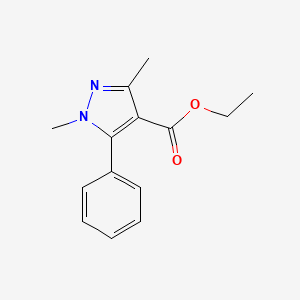

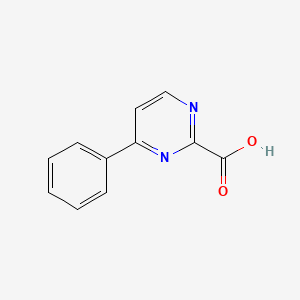

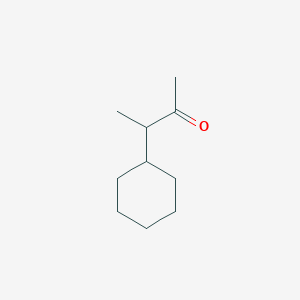

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the following molecular formula: C15H18N2O2 . It belongs to the class of pyrazole derivatives, which play a significant role in medicinal chemistry research. Pyrazoles exhibit diverse pharmacological effects, including antibacterial, antifungal, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of this compound involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with various aromatic and aliphatic hydrazines. The reaction yields a novel series of pyrazole derivatives (3a – m). These compounds were characterized using NMR, mass spectral, IR spectral studies, as well as C, H, and N analyses .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can react with terminal alkynes and aromatic aldehydes to yield 3,5-substituted pyrazole derivatives .

Physical And Chemical Properties Analysis

The compound appears as a white solid with a melting point of 140–150°C. Its NMR spectrum shows characteristic peaks corresponding to the pyrazole ring and aromatic protons. The IR spectrum reveals absorption bands related to C=O stretching and other functional groups .

Scientific Research Applications

Structural and Spectral Analysis

- Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its structural and spectral properties. Research includes the synthesis and characterization of this compound, providing insights into its crystal structure and molecular geometry through techniques like X-ray diffraction and NMR spectroscopy (Viveka et al., 2016). Additionally, the compound has been analyzed using density functional theory (DFT), which helps in understanding its electronic structure and properties (Viveka et al., 2016).

Synthesis and Chemical Reactions

- There is significant research on the synthesis and reactions of this compound. Studies have explored various synthesis methods, including reactions with different nucleophiles and the use of microwave-assisted treatments. These studies contribute to the development of new synthetic pathways for related pyrazole derivatives (Menozzi et al., 1987).

Antimicrobial and Biological Properties

- This compound derivatives have shown potential in antimicrobial applications. Some derivatives of this compound have demonstrated significant activity against various bacteria and fungi, highlighting its potential in the development of new antimicrobial agents (Radwan et al., 2014).

Applications in Material Science

- Research has also explored the use of this compound derivatives in material science, particularly in the development of new non-linear optical (NLO) materials. These materials have potential applications in various fields, including optical limiting and photonics (Chandrakantha et al., 2013).

Mechanism of Action

Target of Action

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that pyrazole derivatives can have a wide range of effects, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv activities .

properties

IUPAC Name |

ethyl 1,3-dimethyl-5-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)15-16(3)13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWSVZCAYCGEBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506983 |

Source

|

| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77435-42-8 |

Source

|

| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)